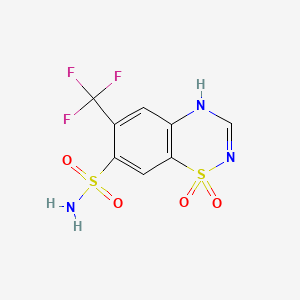

Flumethiazide

Description

Propriétés

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQWGXAYZNLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=NS2(=O)=O)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163862 | |

| Record name | Flumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN WATER; 50 MG/ML IN BOILING WATER WITH DECOMP; PRACTICALLY INSOL IN ETHYL ACETATE, METHYL ETHYL KETONE, BENZENE, TOLUENE; SOL IN METHANOL, ETHANOL, DIMETHYL FORMAMIDE | |

| Record name | FLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

148-56-1 | |

| Record name | Flumethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethiazide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHIAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PA0CDS0M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flumethiazide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumethiazide, a member of the thiazide diuretic class, exerts its primary pharmacological effect by inhibiting sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This action leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and lowering blood pressure. The molecular target of this compound is the Na+-Cl- cotransporter (NCC), a key protein responsible for salt reabsorption in the DCT. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, including its interaction with the NCC, the regulatory signaling pathways that govern NCC activity, and the experimental methodologies used to investigate these processes. While specific quantitative data for this compound's binding affinity and inhibitory concentration are not extensively available in public literature, this guide draws upon the well-established principles of the thiazide class of diuretics to provide a robust framework for understanding its function.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound's diuretic and antihypertensive effects are initiated by its binding to and inhibition of the Na+-Cl- cotransporter (NCC), also known as SLC12A3. The NCC is an electroneutral ion transporter located on the apical membrane of epithelial cells in the distal convoluted tubule. It mediates the reabsorption of approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.

By blocking the NCC, this compound prevents the translocation of sodium and chloride ions across the apical membrane. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis). The long-term antihypertensive effect of thiazide diuretics is also attributed to a reduction in peripheral vascular resistance, although the precise mechanisms are still under investigation.

Recent cryo-electron microscopy studies have elucidated the structural basis of thiazide binding to the NCC. Thiazides are understood to bind to a pocket that overlaps with the chloride-binding site of the transporter. This binding event is thought to lock the NCC in an outward-facing conformation, preventing the conformational changes necessary for ion transport across the cell membrane.

Signaling Pathways Regulating NCC Activity

The activity of the NCC, and therefore the efficacy of this compound, is tightly regulated by a complex signaling cascade involving a family of kinases known as "With-No-Lysine" (WNK) kinases. The primary pathway involves WNK1 and WNK4, which in turn activate the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).

SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation is a key step in activating the transporter, leading to its increased presence on the apical membrane and enhanced ion transport activity. Hormonal signals, such as angiotensin II, can also modulate this pathway to regulate sodium reabsorption.

This compound's inhibitory action occurs irrespective of the phosphorylation state of the NCC, as it directly blocks the ion translocation process. However, the overall diuretic and antihypertensive response to this compound is influenced by the baseline activity of the WNK-SPAK/OSR1-NCC signaling pathway.

Figure 1: Signaling pathway of NCC regulation and this compound's point of intervention.

Quantitative Data on Thiazide Diuretics

| Thiazide Diuretic | Relative Potency Rank | Notes |

| Polythiazide | Highest | Often used as a high-potency reference compound in comparative studies. |

| Metolazone | High | A thiazide-like diuretic with a similar mechanism of action. |

| Bendrothis compound | High | Structurally similar to this compound. |

| Trichlormethiazide | Moderate | |

| Chlorthalidone | Moderate | A long-acting thiazide-like diuretic. |

| Hydrochlorothiazide | Lower | One of the most commonly prescribed thiazide diuretics. |

This table represents a qualitative ranking based on available literature and is intended for comparative purposes. Absolute values are not provided due to a lack of consistent, publicly available data for all compounds under identical experimental conditions.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments used to characterize thiazide diuretics.

In Vitro NCC Inhibition Assay (Ion Flux Measurement)

This assay is fundamental for determining the inhibitory potency (IC50) of a compound on the NCC.

Objective: To quantify the inhibition of NCC-mediated ion transport by this compound in a controlled cellular environment.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Na+-Cl- cotransporter (hNCC) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.

-

Pre-incubation: The cell monolayers are washed with a chloride-free buffer to stimulate NCC activity. Subsequently, they are pre-incubated for 15-30 minutes with varying concentrations of this compound (or other test compounds) in a physiological buffer.

-

Ion Uptake: The uptake of a specific tracer ion is initiated by adding a buffer containing the tracer. For NCC, this is typically radio-labeled 22Na+ or a non-radioactive tracer like iodide (I-), which is also transported by the NCC.

-

Uptake Termination: After a defined incubation period (e.g., 10-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

-

Quantification: The intracellular tracer concentration is quantified. For 22Na+, this is done using a scintillation counter. For non-radioactive tracers, methods like ion-selective electrodes or mass spectrometry can be employed.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for determining the IC50 of this compound on NCC.

Western Blot Analysis of NCC Phosphorylation

This protocol is used to assess the effect of various stimuli or inhibitors on the phosphorylation state of the NCC.

Objective: To determine if this compound treatment alters the phosphorylation of NCC at key regulatory sites.

Methodology:

-

Cell or Tissue Preparation: Cultured cells (e.g., HEK293-hNCC) or kidney tissue samples are treated with the desired stimuli (e.g., low-chloride medium, angiotensin II) in the presence or absence of this compound.

-

Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a phosphorylated form of NCC (e.g., anti-phospho-NCC at Thr53 or Ser71).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is detected using a digital imaging system.

-

-

Total NCC Control: To normalize for differences in protein loading, the membrane is stripped and re-probed with an antibody that recognizes total NCC (both phosphorylated and non-phosphorylated forms).

-

Densitometry: The intensity of the bands corresponding to phosphorylated NCC and total NCC is quantified using image analysis software. The ratio of phosphorylated NCC to total NCC is then calculated for each sample.

Conclusion

This compound's mechanism of action in the renal tubules is centered on the direct inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This leads to a cascade of events culminating in increased diuresis and a reduction in blood pressure. The activity of the NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which provides a broader context for the physiological effects of this compound. While specific quantitative data for this compound's interaction with the NCC remains an area for further investigation, the experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers and drug development professionals working in the field of renal physiology and antihypertensive therapeutics. Future studies focusing on the specific binding kinetics and inhibitory profile of this compound will be invaluable in further refining our understanding of this important diuretic agent.

The Primary Molecular Target of Flumethiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethiazide is a diuretic agent belonging to the thiazide class, a group of drugs foundational to the management of hypertension and edematous states. Like other members of its class, this compound exerts its therapeutic effects by targeting a specific component of the renal tubular system, leading to altered electrolyte and fluid balance. This technical guide provides an in-depth exploration of the primary molecular target of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

The primary molecular target of this compound is the Sodium-Chloride Cotransporter (NCC) , also known as the thiazide-sensitive Na-Cl cotransporter.[1][2][3][4] This transporter is encoded by the SLC12A3 (Solute Carrier Family 12 Member 3) gene.[4][5][6] NCC is a membrane protein located in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron, where it plays a crucial role in salt reabsorption.[1][4][7][8]

Mechanism of Action

The Sodium-Chloride Cotransporter (NCC) is responsible for the reabsorption of approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream.[8] This electroneutral transport process involves the coupled movement of one sodium ion (Na+) and one chloride ion (Cl-) from the tubular lumen into the DCT cell.

This compound and other thiazide diuretics function by competitively inhibiting the chloride-binding site on the NCC transporter.[2] By binding to this site, the diuretic physically obstructs the translocation of sodium and chloride ions across the cell membrane.[1] This inhibition leads to several key physiological outcomes:

-

Natriuresis and Diuresis: With the primary pathway for Na+ and Cl- reabsorption in the DCT blocked, these ions remain in the tubular fluid. The increased solute concentration in the lumen osmotically retains water, leading to an increase in urine output (diuresis) and sodium excretion (natriuresis).[1]

-

Antihypertensive Effect: The initial reduction in blood pressure is due to the diuretic-induced decrease in plasma volume. Over time, a more sustained antihypertensive effect is achieved through a reduction in peripheral vascular resistance, although the exact mechanisms for this secondary effect are still being fully elucidated.

-

Electrolyte Imbalances: The inhibition of NCC has downstream effects on the handling of other electrolytes. Increased delivery of sodium to the downstream collecting duct can enhance potassium excretion, potentially leading to hypokalemia. Thiazides also increase calcium reabsorption in the distal tubule, which can result in hypercalcemia.

Recent cryo-electron microscopy (cryo-EM) studies on human NCC in complex with other thiazide diuretics have revealed the structural basis for this inhibition. Thiazides bind within a pocket in the transmembrane domain of the transporter, overlapping with the Cl- binding site and locking the transporter in an outward-facing conformation, which prevents the conformational changes necessary for ion transport.[7]

Signaling Pathway and Physiological Effect

The action of this compound is a direct inhibition of a transporter protein, leading to a cascade of physiological responses.

Quantitative Data: Inhibitory Potency of Thiazide Diuretics

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Hydrochlorothiazide | Human NCC | Iodide Uptake Assay | ~10 | [9] |

| Chlorthalidone | Human NCC | Iodide Uptake Assay | ~1 | [9] |

| Indapamide | Human NCC | Iodide Uptake Assay | ~0.1 | [9] |

| Metolazone | Human NCC | Iodide Uptake Assay | ~0.05 | [7] |

Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes to illustrate the range of potencies within the thiazide and thiazide-like diuretic class.

Experimental Protocols

The characterization of NCC inhibitors like this compound relies on robust in vitro and ex vivo experimental assays. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Functional Inhibition Assay using Ion Uptake

This assay directly measures the function of the NCC transporter by quantifying the uptake of a specific ion into cells expressing the transporter. A common method uses a fluorescent, halide-sensitive dye to measure chloride (or a surrogate like iodide) influx.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the Sodium-Chloride Cotransporter (NCC).

Materials:

-

HEK293 (Human Embryonic Kidney 293) cell line stably expressing human NCC.

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Assay Buffer (Low Cl-): e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM MgSO4, 10 mM HEPES, 5.5 mM Glucose, pH 7.4.

-

Assay Buffer (High Cl-): e.g., 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5.5 mM Glucose, pH 7.4.

-

Fluorescent Ion Indicator: e.g., MEQ (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) or other Cl- sensitive probes.

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Methodology:

-

Cell Culture: Culture HEK293-NCC cells in appropriate medium until they reach ~90% confluency. Seed the cells into 96-well plates and allow them to adhere and form a monolayer (typically 24-48 hours).

-

Dye Loading: Wash the cells with the Low Cl- Assay Buffer. Load the cells with the fluorescent dye by incubating them in a dye-containing buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Incubation: Wash the cells again to remove excess dye. Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (prepared by serial dilution in Low Cl- Assay Buffer). Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor (e.g., polythiazide) at a high concentration for 100% inhibition.

-

Initiation of Ion Uptake: Place the microplate in the fluorescence plate reader. Initiate ion transport by adding the High Cl- Assay Buffer. This creates a chloride gradient, driving Cl- into the cells through active NCC transporters.

-

Data Acquisition: Immediately begin measuring the fluorescence quenching over time (e.g., every 5-10 seconds for 2-5 minutes). The influx of Cl- quenches the fluorescence of the dye.

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each well.

-

Normalize the rates, setting the vehicle control as 100% activity and the high-concentration inhibitor control as 0% activity.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for Functional Ion Uptake Assay

Protocol 2: Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the target receptor or transporter. It is used to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of a competing, non-labeled compound like this compound.

Objective: To determine the inhibition constant (Ki) of this compound for the NCC transporter.

Materials:

-

Membrane preparation from cells or tissues expressing high levels of NCC.

-

Radioligand: A high-affinity thiazide diuretic labeled with a radioisotope, e.g., [3H]metolazone.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: A high concentration of a non-labeled, potent NCC inhibitor (e.g., 10 µM polythiazide).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration manifold (harvester).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, set up three types of reactions in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Binding Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled inhibitor.

-

Competitive Binding: Membrane preparation + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Add the components to the wells. The final volume should be consistent (e.g., 250 µL). Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., Tris-HCl) to remove any remaining unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

For the competition experiment, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from a separate saturation binding experiment).

-

Conclusion

The primary molecular target of this compound is unequivocally the Sodium-Chloride Cotransporter (NCC/SLC12A3) in the distal convoluted tubule of the kidney. Its inhibitory action on this transporter forms the basis of its diuretic and antihypertensive effects. While specific quantitative binding and potency data for this compound are not as prevalent in modern literature as for other thiazides, the well-established mechanism of the drug class and the availability of robust functional and binding assays provide a clear framework for its characterization. The structural and functional insights into the NCC transporter continue to advance, offering opportunities for the design of novel diuretics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]

- 2. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. SLC12A3 Variation and Renal Function in Chinese Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sodium chloride cotransporter SLC12A3: new roles in sodium, potassium, and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Flumethiazide synthesis pathway and key intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of Flumethiazide, a diuretic medication belonging to the thiazide class. The synthesis is a multi-step process commencing from 3-(trifluoromethyl)aniline and proceeding through key chemical transformations to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the synthetic route, including the key intermediates, reaction conditions, and a structured presentation of the process.

Executive Summary

The synthesis of this compound is primarily a three-step process:

-

Chlorosulfonation: The initial step involves the di-chlorosulfonation of 3-(trifluoromethyl)aniline to introduce two sulfonyl chloride groups onto the aromatic ring.

-

Amination: The resulting disulfonyl chloride is then subjected to amination to convert the sulfonyl chloride moieties into sulfonamide groups, forming the crucial intermediate, 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.

-

Cyclization: The final step is an acid-catalyzed cyclization of the disulfonamide intermediate with a one-carbon source, typically formic acid, to form the characteristic benzothiadiazine ring of this compound.

This guide will provide a detailed examination of each of these stages, offering insights into the reaction mechanisms and experimental considerations.

This compound Synthesis Pathway

The overall synthetic transformation for this compound is depicted below:

Caption: Overall synthesis pathway of this compound.

Step 1: Chlorosulfonation of 3-(Trifluoromethyl)aniline

The synthesis begins with the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline using chlorosulfonic acid. The electron-withdrawing trifluoromethyl group and the activating amino group direct the incoming sulfonyl chloride groups to the positions ortho and para to the amino group.

Key Intermediate: 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline

Experimental Protocol

The following is a generalized laboratory procedure for this transformation. Note that industrial-scale production methods may vary and are often proprietary.

-

To a stirred solution of 3-(trifluoromethyl)aniline in a suitable inert solvent (e.g., chloroform, dichloromethane) cooled to 0–5 °C, an excess of chlorosulfonic acid is added dropwise. The reaction is exothermic and the temperature should be carefully controlled.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., 50–60 °C) for several hours to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed sequentially with water, a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize residual acid, and finally with brine.

-

The organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride intermediate. This intermediate is often used in the subsequent step without extensive purification.

| Parameter | Description |

| Starting Material | 3-(Trifluoromethyl)aniline |

| Reagent | Chlorosulfonic Acid |

| Product | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline |

| Typical Yield | High (Specific data not publicly available) |

Step 2: Amination of the Disulfonyl Chloride Intermediate

The sulfonyl chloride functional groups are converted to the corresponding sulfonamides through reaction with ammonia.

Key Intermediate: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS: 654-62-6)

Experimental Protocol

-

The crude 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline is dissolved in a suitable organic solvent (e.g., acetone, THF).

-

The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

-

The organic solvent is removed under reduced pressure.

-

The resulting solid is suspended in water, collected by filtration, and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.

| Parameter | Description |

| Starting Material | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline |

| Reagent | Aqueous Ammonia |

| Product | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide |

| Typical Yield | High (Specific data not publicly available) |

Step 3: Cyclization to Form this compound

The final step involves the intramolecular cyclization of the disulfonamide intermediate with a one-carbon electrophile to form the benzothiadiazine ring system.

Final Product: this compound

Experimental Protocol

-

A mixture of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and an excess of formic acid is heated at reflux for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

-

The resulting residue is triturated with water, and the solid product is collected by filtration.

-

The crude this compound is washed with water and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the final product of high purity.

| Parameter | Description |

| Starting Material | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide |

| Reagent | Formic Acid |

| Product | This compound |

| Typical Yield | Good (Specific data not publicly available) |

Experimental Workflow Visualization

The following diagram provides a visual representation of the key experimental stages in the synthesis of this compound.

Caption: Detailed experimental workflow for this compound synthesis.

Quantitative Data Summary

While precise, industrially validated quantitative data for each step of the this compound synthesis is not publicly available, the following table provides estimates based on typical yields for analogous reactions in organic synthesis.

| Reaction Step | Starting Material | Key Reagents | Product | Estimated Yield |

| Chlorosulfonation | 3-(Trifluoromethyl)aniline | Chlorosulfonic Acid | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline | >80% |

| Amination | 4-chloro-2,4-disulfonyl-5-(trifluoromethyl)aniline | Aqueous Ammonia | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | >85% |

| Cyclization | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | Formic Acid | This compound | >75% |

Note: These yields are estimates and can be influenced by reaction scale, purity of reagents, and specific reaction conditions.

Conclusion

The synthesis of this compound from 3-(trifluoromethyl)aniline is a well-defined process rooted in fundamental principles of organic chemistry. The pathway involves a series of robust reactions that are generally high-yielding. For professionals in drug development and manufacturing, a thorough understanding of this synthetic route is essential for process optimization, quality control, and the potential development of more efficient and sustainable manufacturing methods. The key to a successful synthesis lies in the careful management of reaction conditions, particularly in the initial chlorosulfonation step, and meticulous purification of the final product to meet stringent pharmaceutical standards.

The Pharmacokinetics and Metabolism of Flumethiazide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethiazide, also known as Bendrothis compound, is a thiazide diuretic widely used in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2] This diuretic effect results in a reduction of plasma volume, which contributes to its antihypertensive properties.[3] While the diuretic action is well-understood, the long-term antihypertensive effect is also attributed to vasodilation.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as the associated signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in humans. The drug is characterized by good oral absorption and is extensively bound to plasma proteins.

Absorption

This compound is well absorbed after oral administration.[4] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours.[5]

Distribution

This compound is highly bound to plasma proteins, with a binding rate of approximately 96%.[1] The apparent volume of distribution has been reported to be around 1.48 L/kg.[6]

Metabolism

This compound undergoes extensive metabolism in the liver.[4] While the specific cytochrome P450 (CYP) enzymes responsible for its metabolism have not been definitively identified in the reviewed literature, three primary metabolites have been identified in human urine:

-

Aminotrifluoromethylbenzendisulfonamide

-

Hydro-flumethiazide

-

3-4 Deshydrothis compound[7]

Excretion

This compound is eliminated through both renal and non-renal pathways. Approximately 30% of the drug is excreted unchanged in the urine.[6] The renal clearance is around 105 mL/min, while the non-renal clearance is estimated to be 269 mL/min.[6] The elimination half-life of this compound is in the range of 3 to 4 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Volume of Distribution (L/kg) | Renal Clearance (mL/min) | Non-renal Clearance (mL/min) | Reference |

| 1.25 mg | - | - | 3.1 | - | ~30 | - | [8] |

| 2.5 mg | 15 | 2-3 | 8.9 | - | 108 | 396 | [5] |

| 5.0 mg | 27 | 2-3 | 8.9 | - | 108 | 396 | [5] |

| 10 mg | 86 ± 18 | 2 ± 0.4 | 3.0 | 1.48 | 105 ± 24 | 269 ± 77 | [6] |

Note: Variations in pharmacokinetic parameters can be attributed to differences in study design, analytical methods, and subject populations.

Table 2: Pharmacokinetic Parameters of this compound in Hypertensive Patients

| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Apparent Volume of Distribution (L/kg) | Non-renal Clearance (mL/min) | Renal Clearance (mL/min) | Reference |

| 5 mg | 50 | 2.3 | 4.1 | 1.18 | 200 | 48 | [9] |

Preclinical Pharmacokinetics

While the majority of published data focuses on human subjects, some studies have been conducted in animal models.

Table 3: Preclinical Pharmacokinetic Information for this compound

| Species | Route of Administration | Observed Effects/Parameters | Reference |

| Rat | Oral | Investigated for effects on bone metabolism and in models of diabetes insipidus. | [10] |

| Dog | - | Mentioned in preclinical safety evaluations. | [11] |

Note: Specific quantitative pharmacokinetic parameters for rats and dogs were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used in key studies on this compound.

Analysis of this compound and its Metabolites in Human Urine by LC-ESI-MS/MS

Objective: To identify and quantify this compound and its metabolites in human urine.

Methodology:

-

Sample Collection: Urine samples were collected from healthy volunteers at various time points up to 50 hours after oral administration of a 2.5 mg this compound tablet.[7]

-

Sample Preparation: Urine samples were extracted using C18 solid-phase extraction cartridges.[7]

-

LC-MS/MS Analysis:

-

Liquid Chromatography: An Agilent HPLC system was used.[7]

-

Mass Spectrometry: A Quattro micro (Micromass, UK) triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed.[7]

-

Ionization Mode: ESI positive mode.[7]

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions were used for the parent drug and its metabolites.[7]

-

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Methodology:

-

Study Design: Healthy volunteers were administered a single oral dose of this compound.[6]

-

Sample Collection: Blood and urine samples were collected at predetermined time intervals.

-

Sample Analysis: Plasma and urine concentrations of this compound were determined by gas-liquid chromatography (GLC).[6]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, volume of distribution, and clearance.

Signaling Pathways and Logical Relationships

The therapeutic and adverse effects of this compound can be understood through its interaction with specific transport and signaling pathways.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver, leading to the formation of three main metabolites that are subsequently excreted in the urine.

Caption: Metabolic pathway of this compound.

Mechanism of Action and Downstream Effects

This compound's primary therapeutic effect is achieved by inhibiting the Na+/Cl- cotransporter in the kidney. This action triggers a cascade of physiological responses, including an activation of the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Mechanism of diuretic action and its effect on the RAAS.

Proposed Mechanism of Vasodilation

The chronic antihypertensive effect of thiazide diuretics is partly attributed to their vasodilatory properties. One proposed mechanism involves the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Another potential pathway involves the inhibition of the Rho-Rho kinase pathway.[12][13][14]

Caption: Proposed mechanisms of thiazide-induced vasodilation.

Conclusion

This technical guide has summarized the available in vivo pharmacokinetic and metabolic data for this compound. The drug is well-absorbed orally, extensively protein-bound, and undergoes significant hepatic metabolism to three identified metabolites. Its primary mechanism of action is the inhibition of the renal Na+/Cl- cotransporter, which leads to diuresis and a subsequent decrease in blood pressure. Additionally, long-term antihypertensive effects are likely mediated through vasodilatory mechanisms involving potassium channels and the Rho-kinase pathway. While the pharmacokinetic profile in humans is relatively well-characterized, further research is needed to identify the specific CYP450 enzymes involved in its metabolism and to establish a more detailed pharmacokinetic profile in preclinical animal models. Such information would be invaluable for drug development professionals in optimizing the therapeutic use of this compound and in the development of new diuretic agents.

References

- 1. Bendrothis compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]

- 3. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotyping of CYP450 in human liver microsomes using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of bendrothis compound alone and in combination with propranolol and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of bendrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Pharmacokinetics of bendrothis compound after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetic studies and bioavailability of bendrothis compound in combination with spironolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of antidiuresis caused by bendrothis compound in conscious rats with diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kidneydiseaseclinic.net [kidneydiseaseclinic.net]

- 12. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

The Dawn of Modern Diuretic Therapy: A Technical Guide to the Discovery and Development of Flumethiazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of Flumethiazide, a key member of the thiazide class of diuretics. This document provides a comprehensive overview of its synthesis, mechanism of action, and the early clinical investigations that established its role in cardiovascular medicine.

Introduction: The Need for a New Diuretic

Prior to the 1950s, the primary diuretic agents available were organomercurials. While effective, their use was limited by parenteral administration and significant toxicity. The quest for a safe, orally active diuretic was a major focus of pharmaceutical research. This led to the investigation of sulfanilamide derivatives, which were known to inhibit carbonic anhydrase and induce a mild diuretic effect.

The Discovery of Thiazides: A Breakthrough at Merck

The foundational research that led to the discovery of the thiazide class of diuretics was conducted at the Merck Sharp & Dohme Research Laboratories in the 1950s. A dedicated team of scientists, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a series of sulfonamide derivatives. Their work culminated in the development of chlorothiazide, the first member of the thiazide class, which was introduced to the market in 1958. This groundbreaking discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975 for its life-saving impact on patients with hypertension.[1]

Synthesis of this compound

The synthesis of the benzothiadiazine core of thiazide diuretics involves the cyclization of a disulfamoylaniline derivative. While the precise, step-by-step protocol for the original synthesis of this compound is not detailed in the available literature, a general synthetic scheme can be inferred from the known chemistry of related compounds like Bendrothis compound.

General Experimental Workflow for Thiazide Synthesis:

References

Flumethiazide: A Technical Guide to its Diuretic and Antihypertensive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethiazide is a thiazide diuretic that has been utilized in the management of hypertension and edematous conditions. Like other drugs in its class, its primary mode of action is to increase urinary output and sodium excretion, leading to a reduction in extracellular fluid volume and a subsequent lowering of blood pressure. This technical guide provides an in-depth exploration of the diuretic and antihypertensive effects of this compound and its close structural analog, bendrothis compound, for which more extensive quantitative data is available. The information presented herein is intended to support research and development efforts in the fields of pharmacology and cardiovascular therapeutics.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the urinary excretion of these electrolytes.[1][2] Water passively follows the excreted sodium and chloride, leading to an increase in urine volume, a process known as diuresis.[1]

The antihypertensive mechanism of this compound is initially driven by this diuretic effect, which reduces plasma volume, venous return, and cardiac output.[4] Over time, a secondary, more sustained antihypertensive effect is believed to be mediated by a reduction in total peripheral resistance.[5] The precise mechanisms for this vasodilation are not fully elucidated but may involve alterations in vascular smooth muscle ion transport.

Signaling Pathways

The activity of the Na+/Cl- cotransporter (NCC), the target of this compound, is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating renal salt reabsorption and blood pressure.

Experimental Protocols

Evaluation of Diuretic Activity in Rats (Modified Lipschitz Test)

This protocol is a standard method for assessing the diuretic potential of a test compound.

Objective: To determine the diuretic activity of this compound by measuring urine output and electrolyte excretion in rats.

Materials:

-

Male Wistar rats (150-200g)

-

Metabolic cages designed to separate urine and feces

-

Gavage needles

-

Normal saline (0.9% NaCl)

-

This compound

-

Reference diuretic (e.g., Furosemide)

-

Flame photometer for Na+ and K+ analysis

-

Chloride titrator for Cl- analysis

Procedure:

-

Animal Acclimatization: House rats in standard conditions for at least 5 days prior to the experiment.

-

Fasting: Deprive the rats of food and water for 18 hours before the experiment to ensure uniform hydration and minimize variability.

-

Grouping: Divide the rats into the following groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., normal saline with a suspending agent).

-

Reference Group: Receives a standard diuretic like Furosemide (e.g., 20 mg/kg).

-

Test Groups: Receive varying doses of this compound.

-

-

Hydration: Administer normal saline (e.g., 25 ml/kg body weight) to all animals by oral gavage to impose a uniform fluid load.

-

Drug Administration: Immediately after hydration, administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Urine Collection: Place each rat in an individual metabolic cage and collect urine for a specified period, typically 5 and 24 hours.

-

Data Analysis:

-

Measure the total volume of urine for each animal.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer and chloride titrator.

-

Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

-

Calculate the saluretic index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group).

-

Calculate the natriuretic index: (Total Na+ excretion of test group) / (Total K+ excretion of test group).

-

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is used to assess the blood pressure-lowering effects of a test compound in a genetic model of hypertension.

Objective: To determine the antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for continuous monitoring.

-

This compound

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimatize SHR to the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.

-

Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for a few days before treatment.

-

Grouping: Divide the rats into a control group (receiving vehicle) and test groups (receiving different doses of this compound).

-

Drug Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 2-4 weeks).

-

Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals throughout the study period.

-

Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the this compound-treated groups and the control group.

Quantitative Data

Due to a lack of specific published preclinical and clinical quantitative data for this compound, the following tables summarize data from studies on its close structural analog, bendrothis compound . This information is provided as a representative example of the effects of this class of thiazide diuretics.

Table 1: Antihypertensive Effect of Bendrothis compound in Patients with Mild to Moderate Hypertension [6][7][8][9]

| Dose of Bendrothis compound | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| 1.25 mg/day | - | -6.8 to -10.0 |

| 2.5 mg/day | - | -9.1 to -11.0 |

| 5.0 mg/day | - | -10.1 |

| 10.0 mg/day | - | -10.8 |

Table 2: Effect of Bendrothis compound on Serum Electrolytes and Metabolites in Hypertensive Patients [8][10]

| Dose of Bendrothis compound | Change in Serum Potassium (mmol/L) | Change in Serum Urate (µmol/L) |

| 1.25 mg/day | No significant change | Increase |

| 2.5 mg/day | Decrease | Increase |

| 5.0 mg/day | Decrease | Increase |

| 10.0 mg/day | Significant Decrease | Significant Increase |

Table 3: Diuretic and Saluretic Effects of Bendrothis compound in Rats (Hypothetical data based on typical thiazide effects for illustrative purposes, as specific preclinical data was not found in the search)

| Dose of Bendrothis compound (mg/kg) | Urine Volume (mL/5h) | Urinary Na+ Excretion (mEq/5h) | Urinary K+ Excretion (mEq/5h) | Urinary Cl- Excretion (mEq/5h) |

| Control (Vehicle) | 2.5 ± 0.3 | 0.20 ± 0.05 | 0.15 ± 0.03 | 0.22 ± 0.06 |

| 1.0 | 4.8 ± 0.5 | 0.45 ± 0.08 | 0.20 ± 0.04 | 0.48 ± 0.09 |

| 2.5 | 6.2 ± 0.6 | 0.68 ± 0.10 | 0.28 ± 0.05 | 0.72 ± 0.11 |

| 5.0 | 7.5 ± 0.7 | 0.85 ± 0.12 | 0.35 ± 0.06 | 0.90 ± 0.14 |

Conclusion

This compound is an effective diuretic and antihypertensive agent that acts through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Its activity is modulated by the WNK-SPAK/OSR1 signaling pathway. While specific quantitative data for this compound is limited in publicly available literature, the data for its close analog, bendrothis compound, provides valuable insights into its expected pharmacological profile. Further preclinical and clinical studies on this compound are warranted to fully characterize its dose-response relationships for both its diuretic and antihypertensive effects, as well as its long-term safety and efficacy. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]

- 2. Bendrothis compound – eDrug [edrug.mvm.ed.ac.uk]

- 3. Bendrothis compound - a diuretic | ari.info | ari.info [animalresearch.info]

- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 5. Antihypertensive action of bendrothis compound: increased prostacyclin production? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of 24 weeks of therapy with bendrothis compound 1.25 mg/day or 2.5 mg/day and potassium chloride compared with enalapril 10 mg/day and amlodipine 5 mg/day in patients with mild to moderate primary hypertension : a multicentre, randomised, open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The optimal dose of bendrothis compound in hypertension. A randomized double-blind dose-response study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relation between dose of bendrofluazide, antihypertensive effect, and adverse biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A double-blind study of the blood pressure lowering effect of a thiazide diuretic in hypertensive patients already on nifedipine and a beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumethiazide: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Flumethiazide, a prominent member of the thiazide class of diuretics. Understanding the intricate relationship between its chemical structure and pharmacological activity is paramount for the rational design of novel diuretic agents with enhanced potency and improved safety profiles. This document outlines the core structural features governing its diuretic effect, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Mechanism of Action: Targeting the Na+-Cl- Cotransporter

This compound exerts its diuretic effect by acting on the kidneys, specifically by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[1] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.[1][3] The antihypertensive mechanism is not fully understood but is thought to be partially mediated by vasodilation.[2][4]

The signaling pathway for this compound's diuretic action is illustrated below.

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Core Structure-Activity Relationship (SAR) of Thiazides

The diuretic activity of this compound and related thiazides is intrinsically linked to the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Modifications at various positions on this scaffold significantly impact the compound's potency and duration of action.

-

Position 2 (N-2): This position can tolerate small alkyl groups. The hydrogen atom at this position is acidic due to the adjacent electron-withdrawing sulfone group.[5]

-

Position 3: The nature of the substituent at this position is a major determinant of diuretic potency.

-

Hydrophobicity: Introducing hydrophobic groups (e.g., -CH2Cl, -CHCl2, -CH2-aryl) at this position can increase diuretic activity by over 1000-fold, correlating with lipid solubility.[5]

-

Saturation: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative (hydrothiazides) increases diuretic activity by approximately 3 to 10 times.[5] For instance, Hydrothis compound is the saturated analog of this compound.[6]

-

-

Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[5]

-

Position 7: A free, unsubstituted sulfonamide (-SO2NH2) group is critical for diuretic activity.[5] Loss or substitution of this group eliminates the diuretic effect.[5]

-

Positions 4, 5, and 8: Direct substitution at these positions with groups like alkyls generally leads to diminished diuretic activity.[5]

Quantitative Structure-Activity Relationship (QSAR) Data

QSAR studies help in understanding the relationship between the chemical structure and biological activity in a quantitative manner.[8] Below is a summary of the relative diuretic activity of various thiazide diuretics, illustrating the impact of different substituents.

| Compound | R3 Substituent | R6 Substituent | Relative Activity (Ra) |

| Chlorothiazide | -H | -Cl | 1 |

| Hydrochlorothiazide | -H (saturated C3-N4) | -Cl | 10 |

| This compound | -H | -CF3 | 1 |

| Hydrothis compound | -H (saturated C3-N4) | -CF3 | 10 |

| Bendrothis compound | -CH2-Ph (saturated C3-N4) | -CF3 | 100 |

| Trichlormethiazide | -CHCl2 (saturated C3-N4) | -Cl | 100 |

| Polythiazide | -CH2SCH2CF3 (saturated C3-N4) | -Cl | 1000 |

Data compiled from various sources comparing diuretic potencies.

Experimental Protocol: In Vivo Diuretic Activity Assay in Rats

The following protocol outlines a standard method for evaluating the diuretic, saluretic (electrolyte excretion), and natriuretic (sodium excretion) activity of test compounds like this compound in a rat model.[9][10]

4.1. Materials and Methods

-

Animals: Healthy adult male Wistar or Sprague-Dawley rats (200-250g).[9][10]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[9]

-

Reagents: Test compound (this compound), positive control (e.g., Furosemide or Hydrochlorothiazide), vehicle (e.g., 0.9% normal saline).[9]

-

Equipment: Metabolic cages for individual housing and separation of urine and feces, oral gavage needles, syringes, graduated cylinders, and an auto-analyzer for electrolyte measurement.[9][11]

4.2. Experimental Procedure

-

Acclimatization: Rats are placed individually in metabolic cages for at least 24 hours before the experiment to adapt to the new environment and minimize stress.[9]

-

Fasting: Food is withheld 15-18 hours prior to the experiment, but water remains freely available.[9][10]

-

Grouping and Dosing: On the experimental day, rats are weighed and randomly assigned to groups (n=6 per group):

-

Urine Collection: Immediately after dosing, each rat is placed back into its metabolic cage. Urine is collected over a period of 5 to 24 hours. A 5-hour collection is typical for assessing acute diuretic effects.[11][12][13]

-

Sample Analysis:

4.3. Data Analysis

-

Diuretic Index: Calculated as the ratio of the average urine output of the test group to the average urine output of the control group.

-

Electrolyte Excretion: Total excretion of Na+, K+, and Cl- is calculated.

-

Natriuretic Activity: The ratio of Na+/K+ excretion is calculated. A ratio greater than 2.0 indicates a favorable natriuretic effect.[10]

Caption: Experimental workflow for the in vivo diuretic activity assay.

Conclusion

The diuretic efficacy of this compound is governed by specific structural requirements centered on the benzothiadiazine-1,1-dioxide core. The presence of an electron-withdrawing group at position 6 (specifically, -CF3 for this compound) and an unsubstituted sulfonamide group at position 7 are indispensable for its activity. Furthermore, modifications at position 3, particularly those that increase lipophilicity, and the saturation of the C3-N4 bond are known to significantly enhance diuretic potency. This detailed understanding of this compound's SAR, supported by robust experimental evaluation protocols, provides a critical framework for the future development of more effective and safer diuretic and antihypertensive therapies.

References

- 1. What is the mechanism of Bendrothis compound? [synapse.patsnap.com]

- 2. Bendrothis compound [USP] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. youtube.com [youtube.com]

- 4. Bendrothis compound - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Hydrothis compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. njppp.com [njppp.com]

- 11. youtube.com [youtube.com]

- 12. ijpp.com [ijpp.com]

- 13. Determination of Diuretic Activity [bio-protocol.org]

Flumethiazide: An In-depth Technical Guide to its Degradation Products and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the degradation of flumethiazide is publicly available. This guide is substantially based on extensive data from its close structural analog, bendrothis compound, and other thiazide diuretics. The degradation pathways and stability profile of this compound are expected to be very similar due to the shared benzothiadiazine structure.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, this compound is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and stability profile of this compound is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control. This technical guide provides a comprehensive overview of the known and anticipated degradation products of this compound, its stability under different stress conditions, and detailed experimental protocols for its analysis.

Chemical Structure and Properties

-

Chemical Name: 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1]

-

Molecular Weight: 329.3 g/mol [1]

Degradation Pathways and Products

The primary degradation pathways for thiazide diuretics are hydrolysis and photolysis.[3] Based on studies of bendrothis compound, the degradation of this compound is expected to proceed through similar mechanisms.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for thiazide diuretics, leading to the cleavage of the heterocyclic benzothiadiazine ring.[3] For this compound, this would result in the formation of 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide (TFSA). This degradation is influenced by pH, with increased rates observed at both acidic and basic pH, particularly at elevated temperatures.[4]

A potential secondary degradation product, hydrothis compound, could be formed if the primary degradation product (TFSA) reacts with formaldehyde.[4] Formaldehyde may be present as a trace impurity or a degradation product from certain excipients, such as polyethylene glycols.[4]

Photolytic Degradation

Thiazide diuretics are known to be susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, can catalyze the degradation of this compound. The degradation products formed under photolytic stress are often similar to those from hydrolysis, but other photoproducts may also be generated. Studies on hydrochlorothiazide have shown that UV irradiation can lead to the formation of various degradation products, including those resulting from the substitution of the chlorine atom.[5] A similar susceptibility is expected for this compound.

Stability Profile

The stability of this compound is significantly influenced by pH, temperature, and light.

Influence of pH

Based on data for bendrothis compound, this compound is expected to be most stable at an acidic pH (around pH 3-4) when protected from light.[4] As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly.

Influence of Temperature

Elevated temperatures accelerate the degradation of thiazide diuretics.[3] Forced degradation studies on related compounds are often conducted at temperatures ranging from 40°C to 80°C to ensure that significant degradation occurs within a reasonable timeframe.[6]

Influence of Light

Exposure to light is a critical factor in the degradation of this compound.[4] Pharmaceutical preparations of this compound should be protected from light to minimize the formation of photodegradation products.

Quantitative Data on Degradation

While specific quantitative data for this compound is scarce, the following table summarizes the degradation of bendrothis compound under various conditions, which can serve as a proxy.

| Stress Condition | pH | Temperature | Light Exposure | Degradation (%) | Time | Reference |

| Hydrolysis | 3 | Room Temp | Protected | 1% | 30 h | [4] |

| Hydrolysis | 7 | Room Temp | Protected | 17.1% | 30 h | [4] |

| Photolysis | 3 | Room Temp | Exposed | Half-life of 40 days | - | [4] |

| Thermal | - | 45°C & 60°C | - | - | Up to 1 year | [7] |

Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat at 60-80°C.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[9] Based on methods developed for related compounds, a reverse-phase HPLC method would be appropriate.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., around 270 nm).[9]

-

Temperature: Ambient or controlled column temperature.

Conclusion

While direct and comprehensive studies on the degradation of this compound are limited, a robust understanding can be extrapolated from the extensive research on its close analogs, particularly bendrothis compound. The primary degradation routes are hydrolysis and photolysis, leading to the formation of a key sulfonamide degradant. The stability of this compound is highly dependent on pH, temperature, and light exposure. For drug development and quality control, it is imperative to employ a validated stability-indicating analytical method, such as reverse-phase HPLC, to ensure the purity, potency, and safety of this compound-containing products. Further specific studies on this compound are warranted to confirm these extrapolated findings and to fully characterize its degradation profile.

References

- 1. This compound | C8H6F3N3O4S2 | CID 8992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Increased phototoxicity of hydrochlorothiazide by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [lirias2repo.kuleuven.be]

- 7. Stability of bendrofluazide in a low-dose extemporaneously prepared capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Flumethiazide

Introduction

Flumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations. This application note presents a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is based on established analytical principles for thiazide diuretics and is suitable for routine quality control analysis.

Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₈H₆F₃N₃O₄S₂ |

| Molecular Weight | 329.3 g/mol |

| Solubility | Sparingly soluble in water; soluble in methanol and ethanol. |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 272 nm |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

2. Reagent and Solution Preparation

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 volume ratio. Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

-

Sample Preparation (for a tablet formulation):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with methanol and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

3. Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of this method, based on typical results for similar thiazide diuretics.

| Parameter | Expected Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Retention Time | Approximately 4-6 minutes |

Experimental Workflow Diagram